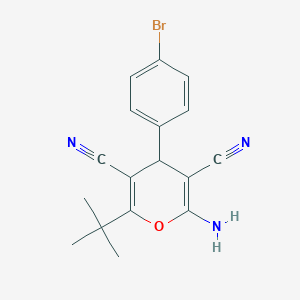
2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of an amino group, a bromophenyl group, a tert-butyl group, and two cyano groups attached to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile can be achieved through a one-pot multicomponent reaction. This involves the condensation of an aromatic aldehyde, malononitrile, and a cyclic diketone (such as dimedone) in the presence of a catalyst. A common catalyst used for this reaction is amine-functionalized silica magnetic nanoparticles (ASMNPs), which facilitate the reaction under solvent-free and waste-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves the same multicomponent reaction but on a larger scale. The use of environmentally benign catalysts and solvent-free conditions makes the process more sustainable and cost-effective. The reaction is carried out at room temperature, and the product is obtained with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyran derivatives with different functional groups.
Scientific Research Applications
2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in microbial resistance, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group, known for its antimicrobial and anticancer activities.
2-amino-4-bromophenol: A simpler compound with similar functional groups, used in various organic synthesis reactions.
Uniqueness
2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyano and amino groups allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H16BrN3O |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H16BrN3O/c1-17(2,3)15-12(8-19)14(13(9-20)16(21)22-15)10-4-6-11(18)7-5-10/h4-7,14H,21H2,1-3H3 |
InChI Key |
DSWZOHOFILEKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12455682.png)
![2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455689.png)
![Ethyl 6-amino-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455690.png)
![9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B12455691.png)
![N-[4-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]butanamide](/img/structure/B12455693.png)
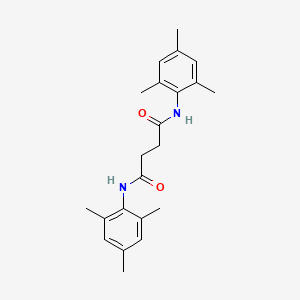
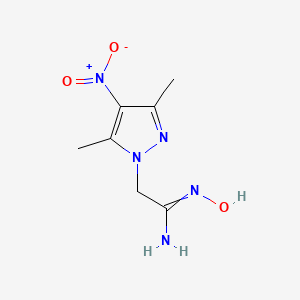
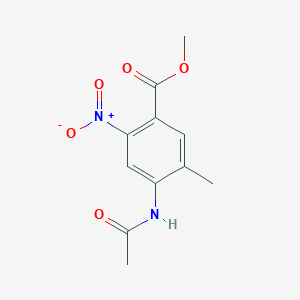
![5-(Furan-2-yl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B12455708.png)
![Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate](/img/structure/B12455712.png)


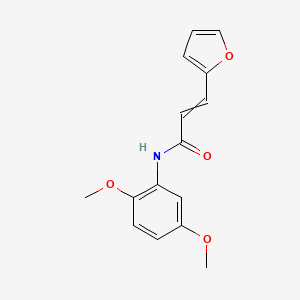
![2,4,6-trimethyl-N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline](/img/structure/B12455749.png)
